N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C17H14F2N6OS |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H14F2N6OS/c1-2-7-25-16(14-9-20-5-6-21-14)23-24-17(25)27-10-15(26)22-11-3-4-12(18)13(19)8-11/h2-6,8-9H,1,7,10H2,(H,22,26) |
InChI Key |
DPVWDZKEAOSLOD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)F)C3=NC=CN=C3 |
Origin of Product |
United States |
Biological Activity
N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound based on available research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure features a difluorophenyl group and a triazole moiety, which are known to enhance biological activity. The presence of the sulfanyl group may also contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with triazole structures often exhibit a range of biological activities including antifungal, antibacterial, and antiparasitic properties. The specific activities of this compound have been evaluated in several studies.
Antifungal Activity
One study highlighted the antifungal properties of similar triazole compounds against various fungal strains, including fluconazole-resistant Candida species. These compounds demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .
Antibacterial Activity
The antibacterial activity of related triazole derivatives has been documented against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 2 μg/ml . While specific data for this compound is limited, its structural similarities suggest potential efficacy.
Antiparasitic Activity
The compound's potential against parasitic infections has also been explored. In particular, modifications in the triazole structure have been associated with enhanced leishmanicidal activity. Compounds with similar configurations demonstrated micromolar activity against Leishmania species .
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro experiments were conducted to assess the compound's biological activity. These studies revealed varying degrees of effectiveness depending on structural modifications. For example, compounds with short lipophilic alkyl groups exhibited moderate antiparasitic activities while maintaining favorable solubility profiles .
- Pharmacokinetics : Pharmacokinetic studies indicated that certain derivatives had improved metabolic stability but at the cost of reduced antiparasitic efficacy. This highlights the importance of optimizing both pharmacodynamics and pharmacokinetics in drug design .
- Structure–Activity Relationship (SAR) : The SAR analysis showed that the introduction of halogen atoms significantly impacted biological activity. Specifically, difluoro and trifluoromethyl substitutions were noted to enhance solubility while affecting selectivity for target enzymes like CYP450 .
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Triazole Core
The target compound’s triazole ring substitutions are critical to its physicochemical and biological properties. Key analogues include:
N-(3,4-Difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Triazole substituents : 4-methylphenyl (R1), 4-pyridinyl (R2).
2-{[4-Ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide ()
- Triazole substituents : Ethyl (R1), pyrazin-2-yl (R2).
- Differences : Ethyl (less sterically demanding than allyl) may allow greater conformational flexibility. The 2-fluorophenyl acetamide group lacks the 3,4-difluoro substitution, reducing halogen-mediated interactions .
N-(3,4-Difluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
Acetamide Functionalization
The 3,4-difluorophenyl group in the target compound is a recurring motif in analogues (e.g., ), suggesting its importance in optimizing receptor binding. Fluorine atoms at the 3- and 4-positions enhance electronegativity and participate in halogen bonding with protein residues, improving target engagement compared to mono- or non-fluorinated phenyl groups (e.g., 2-fluorophenyl in ) .
Heteroaromatic Ring Comparisons
- Pyrazine vs. Pyridine: Pyrazin-2-yl (target compound) introduces two nitrogen atoms in a 1,4-diazine configuration, increasing polarity and enabling dual hydrogen-bonding interactions.
- Thienyl and Other Heterocycles : includes a thienyl-substituted triazole, which introduces sulfur-mediated π-π interactions but reduces nitrogen-based hydrogen bonding .
Data Table: Structural and Hypothetical Property Comparison
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example, similar triazole-containing acetamides are synthesized via alkylation of thiol-containing intermediates with α-chloroacetamides under basic conditions (KOH or pyridine) . Key steps include refluxing at 150°C with catalysts like pyridine and Zeolite (Y-H) to promote cyclization, followed by recrystallization from ethanol for purification .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. For instance, FT-IR and LCMS data validate cyclization in analogous triazole derivatives . X-ray crystallography may also resolve complex stereochemistry .
Q. What solvents and reaction conditions optimize yield during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) enhance solubility of intermediates. Refluxing in pyridine with zeolite catalysts improves cyclization efficiency . Microwave-assisted synthesis under solvent-free conditions reduces reaction time (e.g., from 5 hours to 30 minutes) .
Q. How is purity assessed, and what analytical techniques are prioritized?
- Methodological Answer : Purity is quantified via HPLC (>95% threshold) and thin-layer chromatography (TLC). Elemental analysis (C, H, N, S) ensures stoichiometric consistency, while differential scanning calorimetry (DSC) confirms thermal stability .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production without compromising purity?
- Methodological Answer : Optimizing catalyst loading (e.g., Zeolite Y-H at 0.01 M) and stepwise temperature control (e.g., 80°C for alkylation, 150°C for cyclization) minimizes side reactions . Computational reaction path modeling (e.g., quantum chemical calculations) predicts optimal conditions, reducing trial-and-error experimentation .
Q. What in vitro and in vivo models are suitable for evaluating biological activity?
- Methodological Answer : Antiproliferative activity is tested against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays . Anti-exudative activity is assessed in rodent models (e.g., formalin-induced edema in rats) with dose-response curves (typically 50–200 mg/kg) . Pharmacokinetic studies use LC-MS/MS to monitor plasma concentrations .
Q. How do structural modifications (e.g., substituents on triazole or pyrazine rings) affect bioactivity?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring enhances metabolic stability. For example, 4-fluorophenyl analogs show improved receptor binding affinity in kinase inhibition assays . Quantitative Structure-Activity Relationship (QSAR) models correlate logP values with cytotoxicity .
Q. How are contradictory data resolved between in vitro potency and in vivo efficacy?
- Methodological Answer : Discrepancies often arise from poor bioavailability or off-target effects. Strategies include:
- Prodrug design : Masking polar groups (e.g., acetylating -OH) to enhance membrane permeability .
- Metabolite profiling : Identifying active metabolites via hepatic microsome assays .
- Formulation optimization : Using nanocarriers to improve solubility and tissue targeting .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the compound’s interaction with biological targets (e.g., kinases, ion channels) using surface plasmon resonance (SPR) .
- Toxicology Profiling : Chronic toxicity studies in non-rodent models (e.g., zebrafish) to assess organ-specific effects .
- Hybrid Computational-Experimental Workflows : Integrate machine learning with high-throughput screening to accelerate lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
